Lithium laurate
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Overview
Description
Lithium laurate is a metallorganic compound with the chemical formula LiO₂C(CH₂)₁₀CH₃. It is classified as a metallic soap, which is a metal derivative of a fatty acid. This compound is a lithium salt of lauric acid, a fatty acid commonly found in coconut oil and other natural fats. This compound typically appears as a white, solid powder and is slightly soluble in water, ethanol, and diethyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions: Lithium laurate can be synthesized through the reaction of lithium hydroxide with lauric acid. The reaction typically occurs in an organic solvent such as ethanol or diethyl ether. The general reaction is as follows:
LiOH+C₁₂H₂₄O₂→LiO₂C(CH₂)₁₀CH₃+H₂O
Industrial Production Methods: In industrial settings, this compound is produced by neutralizing lauric acid with lithium carbonate or lithium hydroxide. The reaction is carried out in a controlled environment to ensure the purity and consistency of the product. The resulting this compound is then purified through recrystallization or other purification techniques .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly when exposed to strong oxidizing agents. The oxidation typically results in the formation of lithium carbonate and other by-products.
Reduction: Reduction reactions involving this compound are less common but can occur under specific conditions.
Substitution: this compound can participate in substitution reactions, where the lithium ion is replaced by another metal ion.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Other metal salts such as sodium chloride or potassium nitrate.
Major Products Formed:
Oxidation: Lithium carbonate, carbon dioxide.
Reduction: this compound remains largely unchanged.
Substitution: Formation of new metal laurates
Scientific Research Applications
Lithium laurate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymeric materials.
Biology: Investigated for its potential antimicrobial properties due to the presence of lauric acid.
Medicine: Explored for its potential use in drug delivery systems and as a component in topical formulations.
Industry: Employed as a lubricant, thickening agent, and stabilizer in various industrial applications
Mechanism of Action
The mechanism of action of lithium laurate involves its interaction with cellular membranes and proteins. The lithium ion can modulate the activity of various enzymes and receptors, leading to changes in cellular signaling pathways. The fatty acid component, lauric acid, contributes to the compound’s antimicrobial properties by disrupting microbial cell membranes .
Comparison with Similar Compounds
Lithium Stearate: Another lithium salt of a fatty acid, commonly used as a lubricant and thickening agent.
Lithium 12-Hydroxystearate: Used in greases and lubricants, known for its high-temperature stability.
Comparison:
Lithium Laurate vs. Lithium Stearate: this compound has a shorter carbon chain compared to lithium stearate, resulting in different solubility and melting point characteristics. This compound is less commercially valuable but has niche applications in specific industrial processes.
This compound vs. Lithium 12-Hydroxystearate: Lithium 12-hydroxystearate has a hydroxyl group, which provides additional stability and makes it more suitable for high-temperature applications. .
This compound, with its unique properties and applications, continues to be a compound of interest in various scientific and industrial fields. Its versatility and potential for further research make it a valuable subject of study.
Properties
CAS No. |
14622-13-0 |
---|---|
Molecular Formula |
C12H24LiO2 |
Molecular Weight |
207.3 g/mol |
IUPAC Name |
lithium;dodecanoate |
InChI |
InChI=1S/C12H24O2.Li/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
InChI Key |
YWPNWBZBQJHEGO-UHFFFAOYSA-N |
SMILES |
[Li+].CCCCCCCCCCCC(=O)[O-] |
Isomeric SMILES |
[Li+].CCCCCCCCCCCC(=O)[O-] |
Canonical SMILES |
[Li].CCCCCCCCCCCC(=O)O |
Key on ui other cas no. |
14622-13-0 |
Related CAS |
143-07-7 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What causes the change in viscosity observed in solutions of water, Lithium laurate, and butanol-I with varying butanol-I concentrations?
A3: [] The viscosity changes in a water-Lithium laurate-butanol-I system are attributed to the formation of two types of micelles. At lower butanol-I concentrations, hydrophilic oleomicelles dominate. As the butanol-I concentration increases, a transition occurs around 60%, leading to the formation of lipophilic hydromicelles. This shift in micelle type significantly influences the solution's viscosity. Moreover, the presence of certain acids, like benzoic, salicylic, and fatty acids, can further impact viscosity due to their interactions with these micelles.
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